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molecular formula C10H22O2Si2 B091658 1,2-Bis(trimethylsilyloxy)cyclobutene CAS No. 17082-61-0

1,2-Bis(trimethylsilyloxy)cyclobutene

Cat. No. B091658
M. Wt: 230.45 g/mol
InChI Key: WOBRFSDEZREQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610700B2

Procedure details

To a solution of TiCl4 (1.47 g, 7.77 mmol) and isobutyraldehyde (559 mg, 7.75 mmol) in DCM (16 ml) under N2 at −78° was added a solution of 1,2-bistrimethylsilyloxycyclobutene (1.97 g, 8.56 mmol) in DCM (16 ml) maintaining a temperature of less than −70°. After 30 min the reaction was poured into water, extracted into DCM, washed (H2O×2), dried (MgSO4) and the solution concentrated in vacuo to yield a clear oil. To this oil was added TFA (20 ml) and the solution heated at reflux for 24 h. The solution was concentrated in vacuo and the residue purified by chromatography (SiO2; 50:50 EtOAc/hexane) to give the title compound as an off-white solid (180 mg, 17%). δH (d6-DMSO) 2.61 (1H, sept, J 7.0 Hz), 2.29 (4H, s), 1.04 (6H, d, J 7.0 Hz). m/z (ESI, 70V) 141 (MH+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
559 mg
Type
reactant
Reaction Step Three
Quantity
1.97 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.47 g
Type
catalyst
Reaction Step Three
Yield
17%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH:2]([CH3:4])[CH3:3].C[Si](C)(C)[O:8][C:9]1[CH2:12][CH2:11][C:10]=1[O:13][Si](C)(C)C.O.C(O)(C(F)(F)F)=O>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[CH:2]([CH:4]1[C:10](=[O:13])[CH2:11][CH2:12][C:9]1=[O:8])([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
559 mg
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
1.97 g
Type
reactant
Smiles
C[Si](OC1=C(CC1)O[Si](C)(C)C)(C)C
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.47 g
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature of less than −70°
EXTRACTION
Type
EXTRACTION
Details
extracted into DCM
WASH
Type
WASH
Details
washed (H2O×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a clear oil
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography (SiO2; 50:50 EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1C(CCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 16.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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